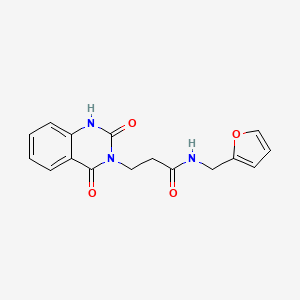
3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)propanamide: is an organic compound belonging to the quinazoline family. The compound consists of a quinazolin-3(4H)-yl core substituted with two oxo groups at positions 2 and 4, and a propanamide moiety at position 3. Additionally, it features a furan-2-ylmethyl group attached to the nitrogen atom of the propanamide side chain. The combination of these functional groups imparts unique chemical and biological properties to the molecule.
准备方法
Synthetic routes and reaction conditions:
Step 1: The quinazoline core is typically synthesized from an anthranilic acid derivative via cyclization reactions with formamide or related compounds.
Step 2:
Step 3: The final assembly involves coupling the furan-2-ylmethyl moiety with the propanamide derivative through amide bond formation. Common reagents for this step include carbodiimides like dicyclohexylcarbodiimide (DCC) or coupling agents such as N,N'-diisopropylcarbodiimide (DIC).
Industrial production methods: Industrial-scale synthesis might follow similar routes, often optimized for yield, cost-effectiveness, and environmental considerations. Techniques such as microwave-assisted synthesis or flow chemistry can enhance reaction efficiency and scalability.
化学反应分析
Types of reactions it undergoes:
Oxidation: The furan moiety and quinazolinone core can undergo oxidation under strong oxidative conditions.
Reduction: The quinazolinone can be reduced to its respective dihydroquinazolinone derivative using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings under appropriate conditions.
Common reagents and conditions:
Oxidation: KMnO₄, CrO₃, hydrogen peroxide (H₂O₂).
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Halogenation agents like bromine (Br₂) for electrophilic aromatic substitution.
Major products formed:
Oxidation: Possible formation of quinazolin-2,4-dione derivatives.
Reduction: Dihydroquinazolinone products.
Substitution: Halogenated derivatives of the quinazolinone and furan rings.
科学研究应用
The compound's diverse functional groups make it a versatile molecule in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The quinazolinone core is known for its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Potential therapeutic applications arise from its ability to modulate biological pathways, particularly those involving enzyme inhibition.
Industry: Its derivatives may find use in materials science, particularly in the design of organic semiconductors and photovoltaic materials.
作用机制
The compound exerts its effects by interacting with specific molecular targets:
Molecular targets: Enzymes, receptors, and DNA are potential targets due to the compound’s binding affinity.
Pathways involved: Inhibition of kinase enzymes, modulation of receptor-mediated signal transduction, and interaction with DNA-binding proteins are key pathways.
相似化合物的比较
Quinazoline: Simple quinazoline derivatives.
Quinazolinone: Similar structures but with different substitution patterns.
Furan derivatives: Compounds featuring furan rings attached to various moieties.
Uniqueness: The presence of both the quinazolin-3(4H)-yl and furan-2-ylmethyl groups makes this compound unique. The combination allows it to exhibit properties not found in simpler derivatives, such as improved binding affinity and enhanced biological activity.
Feel free to delve deeper into any specific section or ask for more details!
属性
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c20-14(17-10-11-4-3-9-23-11)7-8-19-15(21)12-5-1-2-6-13(12)18-16(19)22/h1-6,9H,7-8,10H2,(H,17,20)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWHYDLARZAJAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
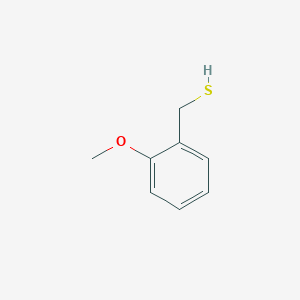
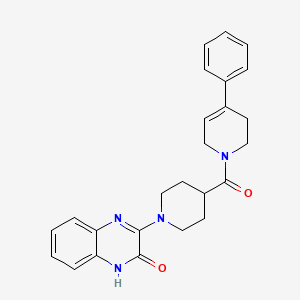
![(7S)-14-ethyl-13-methyl-17-thia-3,9,15-triazatetracyclo[8.7.0.03,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-2,8-dione](/img/structure/B2932608.png)
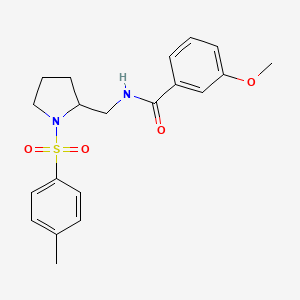
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2932612.png)
![2-Chloro-N-[1-(2-chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]propanamide](/img/structure/B2932617.png)
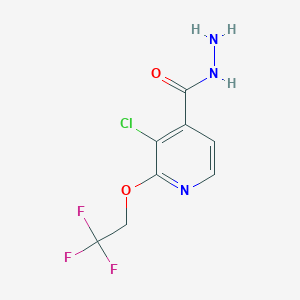
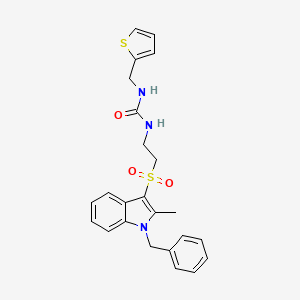
![4-methyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2932622.png)
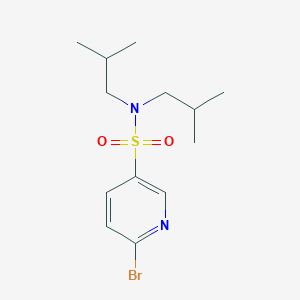

![1-[(3,4-Difluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2932625.png)
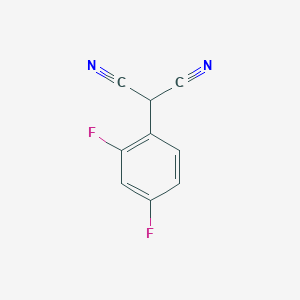
![1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2932628.png)
